molecular formula C9H16N2O B1529390 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile CAS No. 1343038-60-7

3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile

Cat. No. B1529390
M. Wt: 168.24 g/mol
InChI Key: CDJQTBAZRZWQGP-UHFFFAOYSA-N
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Description

“3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile” is a chemical compound with the molecular formula C9H16N2O . It has a molecular weight of 168.24 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile” is 1S/C9H16N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-3,5-8H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its utility in generating complex heterocycles is demonstrated through its involvement in reactions leading to indole-containing triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit strong antimicrobial activities, highlighting the potential of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Development of Energetic Materials

Another intriguing application is in the domain of insensitive energetic materials. Derivatives synthesized from 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile have been explored for their potential in creating compounds that are less sensitive to physical stimuli while maintaining or enhancing the desired explosive or propellant characteristics. This research direction underscores the compound's relevance in the field of materials science, particularly in developing safer energetic materials for various applications (Yu et al., 2017).

Catalysis and Chemical Transformations

The compound's utility extends into catalysis, where derivatives of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile have been employed as catalysts in chemical transformations. This includes reactions essential for the synthesis of various organic compounds, showcasing its role in facilitating efficient and selective chemical syntheses. Research in this area contributes to the development of new catalytic methods that can enhance reaction selectivity and efficiency, which is critical for industrial chemistry and pharmaceutical manufacturing (Zhao et al., 2013).

Novel Ionic Liquids

Furthermore, 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile has been implicated in the synthesis of new families of ionic liquids. These ionic liquids, derived from its structural analogs, exhibit unique properties such as low viscosity and high conductivity. The development of such materials is crucial for various applications, including green chemistry, electrolytes for batteries, and solvents for chemical reactions. The innovation in ionic liquids research highlights the compound's versatility in contributing to sustainable and environmentally friendly chemical processes (Belhocine et al., 2011).

properties

IUPAC Name

3-(2-methyl-1,4-oxazepan-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJQTBAZRZWQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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